Cas no 206048-82-0 (3-Hydroxy Darifenacin)

3-Hydroxy Darifenacin Chemical and Physical Properties
Names and Identifiers
-
- 3-Hydroxy Darifenacin
- 2-((3S)-1-(2-(3-hydroxy-2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide
- (3S)-1-[2-[(3-Hydroxy-2,3-dihydrobenzofuran)-5-yl]ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide
-
- Inchi: 1S/C28H30N2O3/c29-27(32)28(21-7-3-1-4-8-21,22-9-5-2-6-10-22)23-14-16-30(18-23)15-13-20-11-12-26-24(17-20)25(31)19-33-26/h1-12,17,23,25,31H,13-16,18-19H2,(H2,29,32)/t23-,25?/m1/s1
- InChI Key: MQEQBFMESJKUBQ-XQZUBTRRSA-N
- SMILES: O=C(C(C1C=CC=CC=1)(C1C=CC=CC=1)[C@H]1CN(CCC2C=CC3=C(C(CO3)O)C=2)CC1)N
Computed Properties
- Exact Mass: 442.22564282 g/mol
- Monoisotopic Mass: 442.22564282 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 640
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.8
- XLogP3: 3.5
- Molecular Weight: 442.5
3-Hydroxy Darifenacin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01LJN5-1mg |
(3S)-1-[2-(2,3-dihydro-3-hydroxy-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide |
206048-82-0 | ≥95% | 1mg |
$1116.00 | 2023-12-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68790-1mg |
3-hydroxy Darifenacin |
206048-82-0 | 98% | 1mg |
¥11780.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68790-500ug |
3-hydroxy Darifenacin |
206048-82-0 | 98% | 500ug |
¥7848.00 | 2022-04-26 |
3-Hydroxy Darifenacin Related Literature
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
Additional information on 3-Hydroxy Darifenacin
Research Brief on 3-Hydroxy Darifenacin (CAS: 206048-82-0): Recent Advances and Implications
3-Hydroxy Darifenacin (CAS: 206048-82-0) is an active metabolite of Darifenacin, a well-known antimuscarinic agent used primarily for the treatment of overactive bladder (OAB) syndrome. Recent studies have focused on elucidating the pharmacological properties, metabolic pathways, and therapeutic potential of 3-Hydroxy Darifenacin, given its significant role in the efficacy and safety profile of Darifenacin. This research brief synthesizes the latest findings on this compound, highlighting its clinical relevance and emerging applications in the field of chemical biology and medicine.
A key area of investigation has been the metabolic transformation of Darifenacin into 3-Hydroxy Darifenacin, mediated primarily by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Recent pharmacokinetic studies have demonstrated that 3-Hydroxy Darifenacin retains substantial antimuscarinic activity, contributing to the overall therapeutic effect of Darifenacin. Furthermore, its plasma concentration has been correlated with the drug's efficacy and side-effect profile, making it a critical biomarker for personalized dosing strategies.
Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been employed to quantify 3-Hydroxy Darifenacin in biological matrices with high precision. These methodologies have enabled researchers to explore its pharmacokinetic variability among different patient populations, including those with genetic polymorphisms in CYP2D6. Such insights are pivotal for optimizing therapeutic outcomes and minimizing adverse effects, particularly in patients with altered drug metabolism.
In addition to its role in OAB treatment, recent preclinical studies have investigated the potential of 3-Hydroxy Darifenacin in other therapeutic areas. For instance, its antimuscarinic properties have shown promise in mitigating symptoms of chronic obstructive pulmonary disease (COPD) and irritable bowel syndrome (IBS). These findings underscore the compound's versatility and open new avenues for drug repurposing and development.
Despite these advancements, challenges remain in fully characterizing the long-term safety and drug-drug interaction profile of 3-Hydroxy Darifenacin. Ongoing research aims to address these gaps, with a particular focus on its accumulation in patients with renal or hepatic impairment. Collaborative efforts between academia and industry are expected to yield more comprehensive data, facilitating regulatory approvals and clinical adoption.
In conclusion, 3-Hydroxy Darifenacin (CAS: 206048-82-0) represents a critical component in the pharmacodynamics and pharmacokinetics of Darifenacin. Its study not only enhances our understanding of antimuscarinic therapies but also paves the way for innovative applications in diverse medical conditions. Future research should prioritize translational studies to bridge the gap between laboratory findings and clinical practice, ultimately improving patient care.
206048-82-0 (3-Hydroxy Darifenacin) Related Products
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)




